1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane
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Overview
Description
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is an organic compound with the molecular formula C24H48Br2S2. This compound is characterized by the presence of two bromine atoms and a disulfide linkage, making it a unique and versatile molecule in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane can be synthesized through a multi-step process involving the bromination of dodecanol followed by the formation of a disulfide bond. The initial step involves the bromination of dodecanol using hydrobromic acid and sulfuric acid to produce 1-bromododecane . This intermediate is then reacted with another molecule of 1-bromododecane in the presence of a disulfide-forming reagent, such as sodium disulfide, to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and disulfide formation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones in the presence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and mild heating.
Reduction: Reducing agents (e.g., dithiothreitol, sodium borohydride), solvents (e.g., methanol, water).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).
Major Products:
Substitution: Corresponding substituted products (e.g., amines, thiols).
Reduction: Thiols.
Oxidation: Sulfoxides, sulfones.
Scientific Research Applications
1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of disulfide bond formation and reduction in proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane involves its ability to undergo substitution, reduction, and oxidation reactions. The bromine atoms and disulfide linkage play crucial roles in these reactions, allowing the compound to interact with various molecular targets and pathways. For example, in biological systems, the disulfide bond can be reduced to thiols, which can then participate in redox reactions and protein folding processes .
Comparison with Similar Compounds
1-Bromododecane: A simpler compound with a single bromine atom and no disulfide linkage.
12-Bromo-1-dodecanol: Contains a hydroxyl group instead of a disulfide linkage.
Uniqueness: 1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane is unique due to its dual bromine atoms and disulfide linkage, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific substitution, reduction, and oxidation reactions .
Properties
CAS No. |
222832-70-4 |
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Molecular Formula |
C24H48Br2S2 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1-bromo-12-(12-bromododecyldisulfanyl)dodecane |
InChI |
InChI=1S/C24H48Br2S2/c25-21-17-13-9-5-1-3-7-11-15-19-23-27-28-24-20-16-12-8-4-2-6-10-14-18-22-26/h1-24H2 |
InChI Key |
PSVMEAXZWVHQIP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCBr)CCCCCSSCCCCCCCCCCCCBr |
Origin of Product |
United States |
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